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molecular formula C24H17N B1581763 9-(4-Biphenylyl)carbazole CAS No. 6299-16-7

9-(4-Biphenylyl)carbazole

Cat. No. B1581763
M. Wt: 319.4 g/mol
InChI Key: DQMMBEPJQZXXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08405070B2

Procedure details

12 g (50 mmol) of 4-bromobiphenyl, 8.4 g (50 mmol) of carbazole, 230 mg (1 mmol) of palladium acetate, 1.8 g (3.0 mmol) of 1,1-bis(diphenylphosphino)ferrocene, and 13 g (180 mmol) of sodium-tert-butoxide were put in a three-neck flask and the atmosphere of the flask was substituted by nitrogen, and then, 80 mL of dehydrated xylene was added thereto, and deaeration was performed. Under a nitrogen atmosphere, it was heated and stirred at 120° C. for 7.5 hours. After the termination of the reaction, about 600 mL of hot toluene was added to this suspension, and filtered twice through florisil, alumina, and Celite®. The obtained filtrate was concentrated, hexane was added thereto, and recrystallization was conducted. This was filtered, and the residue was collected and dried to obtain 14 g (yield: 87%) of 9-(4-biphenylyl)carbazole which was cream-colored powder.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
230 mg
Type
catalyst
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[CH:14]1[C:26]2[NH:25][C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:18]=2[CH:17]=[CH:16][CH:15]=1.CC(C)([O-])C.[Na+].C1(C)C(C)=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[CH-]1C(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=C1.[CH-]1C(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=C1.[Fe+2].C1(C)C=CC=CC=1>[C:5]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:7][C:2]([N:25]2[C:26]3[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=3[C:19]3[C:24]2=[CH:23][CH:22]=[CH:21][CH:20]=3)=[CH:3][CH:4]=1 |f:2.3,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
8.4 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
13 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
230 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
1.8 g
Type
catalyst
Smiles
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2]
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at 120° C. for 7.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under a nitrogen atmosphere, it was heated
ADDITION
Type
ADDITION
Details
was added to this suspension
FILTRATION
Type
FILTRATION
Details
filtered twice through florisil, alumina, and Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The obtained filtrate was concentrated
ADDITION
Type
ADDITION
Details
hexane was added
CUSTOM
Type
CUSTOM
Details
recrystallization
FILTRATION
Type
FILTRATION
Details
This was filtered
CUSTOM
Type
CUSTOM
Details
the residue was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
7.5 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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